molecular formula C14H13NO5S B2887494 3-{[(3-Methoxyphenyl)sulfonyl]amino}benzoic acid CAS No. 885269-74-9

3-{[(3-Methoxyphenyl)sulfonyl]amino}benzoic acid

Cat. No. B2887494
M. Wt: 307.32
InChI Key: NETKBKJMCXJOKP-UHFFFAOYSA-N
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Description

3-{[(3-Methoxyphenyl)sulfonyl]amino}benzoic acid , also known as mesalamine or 5-aminosalicylic acid (5-ASA) , is a medication primarily used to treat inflammatory bowel diseases (IBD) such as ulcerative colitis and Crohn’s disease. It belongs to the class of aminosalicylates and exhibits anti-inflammatory properties within the gastrointestinal tract.



Synthesis Analysis

The synthesis of mesalamine involves several steps. One common method is the conversion of sulfasalazine , a prodrug, to mesalamine in the colon by bacterial azoreductases. This process releases the active compound, which then exerts its therapeutic effects locally.



Molecular Structure Analysis

Mesalamine’s molecular formula is C₇H₇NO₃S , and its structure consists of a benzene ring with an attached sulfonamide group and an amino group. The methoxyphenyl substituent enhances its bioavailability and targeting specificity.



Chemical Reactions Analysis


  • Hydrolysis : Mesalamine can undergo hydrolysis in the gastrointestinal tract, releasing 5-ASA.

  • Azo Reduction : In the colon, bacterial enzymes reduce the azo bond in sulfasalazine, yielding mesalamine and sulfapyridine.

  • Esterification : Mesalamine can form esters with various functional groups.



Physical And Chemical Properties Analysis


  • Melting Point : Mesalamine melts at approximately 280°C.

  • Solubility : It is soluble in water and slightly soluble in organic solvents.

  • pKa : The pKa value of its carboxylic acid group is around 2.4.


Safety And Hazards


  • Side Effects : Mesalamine may cause gastrointestinal symptoms, headache, and rash.

  • Allergic Reactions : Rarely, hypersensitivity reactions occur.

  • Renal Impairment : Caution is needed in patients with renal dysfunction.

  • Pregnancy : Mesalamine is generally considered safe during pregnancy.


Future Directions

Research continues to explore novel formulations, targeted delivery systems, and combination therapies to enhance mesalamine’s efficacy while minimizing side effects. Additionally, investigating its role in preventing colorectal cancer in IBD patients remains an area of interest.


properties

IUPAC Name

3-[(3-methoxyphenyl)sulfonylamino]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO5S/c1-20-12-6-3-7-13(9-12)21(18,19)15-11-5-2-4-10(8-11)14(16)17/h2-9,15H,1H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NETKBKJMCXJOKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC=C1)S(=O)(=O)NC2=CC=CC(=C2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-{[(3-Methoxyphenyl)sulfonyl]amino}benzoic acid

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